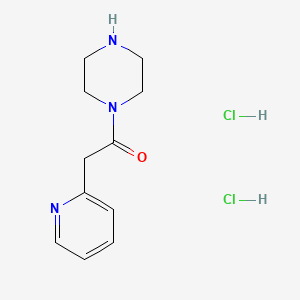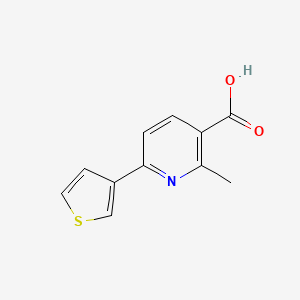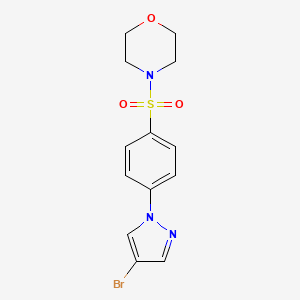
4-溴-1-(4-吗啉磺酰基苯基)吡唑
描述
“4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole” is a chemical compound with the CAS Number: 1187385-89-2 . It has a molecular weight of 372.24 . The IUPAC name for this compound is 4-{[4-(4-bromo-1H-pyrazol-1-yl)phenyl]sulfonyl}morpholine .
Molecular Structure Analysis
The linear formula of “4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole” is C13H14BrN3O3S . The InChI code is 1S/C13H14BrN3O3S/c14-11-9-15-17 (10-11)12-1-3-13 (4-2-12)21 (18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2 .
科学研究应用
合成和药物化学
包括与4-溴-1-(4-吗啉磺酰基苯基)吡唑类似结构的吡唑衍生物在药物化学领域中具有重要意义,因为它们具有多样化的生物活性。吡唑基被认为是许多生物活性化合物中的药效团,作为组合和药物化学的模板。吡唑衍生物表现出广泛的生物活性,如抗癌、镇痛、抗炎、抗菌、抗病毒、抗抽搐、抗组胺、和抗HIV等性质。吡唑杂环的合成通常涉及缩合后的环化,使用磷氧氯化物、二甲基甲酰胺、乙酰胺和肼等试剂。这些方法促进了不同杂环核与吡唑的环化,扩展了杂环系统的类别,并通过修饰和衍生(Dar & Shamsuzzaman, 2015)提供了更活性生物制剂的设计基础。
化学和药理学兴趣
吗啉和吡喃衍生物,包括与4-溴-1-(4-吗啉磺酰基苯基)吡唑结构相似的化合物,具有广泛的药理学特性。吗啉环经常出现在为不同药理活性开发的各种有机化合物中,对这些化合物的化学和药理性质起着至关重要的作用。吡喃及其类似物由于其广泛的应用而特别重要。本综述突出了吗啉和吡喃类似物的发展和方法学,揭示了它们强大的药效活性,并支持未来研究,设计具有改进药理性能的新衍生物(Asif & Imran, 2019)。
抗菌和抗癌药物
包括4-溴-1-(4-吗啉磺酰基苯基)吡唑在内的吡唑同系物已经成功地作为抗菌、抗癌和抗疟疾治疗药物。吡唑骨架与各种生物靶标(如DNA旋转酶、拓扑异构酶IV、Hsp90和几种激酶酶)相互作用的能力使其成为重要研究兴趣的焦点。将吡唑与其他药效团结合可以导致新型治疗剂的产生,有助于开发具有广泛生物功能的有效前导化合物(Karati et al., 2022)。
治疗前景
吡唑类似物展示出的多样化药理活性,包括抗炎、镇痛、退热、抗病毒、抗菌、抗癌、抗抽搐、降糖、碳酸酐酶抑制剂和单胺氧化酶抑制剂,突显了这些化合物的治疗潜力。尽管一些吡唑类似物因副作用而被市场撤回,但正在进行的研究专注于开发带有吡唑基团的新药候选化合物,以提高疗效并减少不良反应(Ganguly & Jacob, 2017)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of the compound 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the body .
Mode of Action
4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole interacts with its target, liver alcohol dehydrogenase, by acting as an inhibitor . This interaction results in the reduction of the enzyme’s activity, thereby affecting the metabolism of alcohols in the body .
Biochemical Pathways
The inhibition of liver alcohol dehydrogenase by 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole affects the alcohol metabolism pathway . This can lead to an accumulation of alcohols in the body, which can have various downstream effects, including potential toxicity .
Pharmacokinetics
Given its molecular weight of 37224 , it is likely that it is absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole’s action include the inhibition of liver alcohol dehydrogenase . This can lead to a decrease in the metabolism of alcohols, potentially leading to their accumulation in the body .
生化分析
Biochemical Properties
4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, which is crucial in the metabolism of alcohols . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells . These effects can lead to alterations in cellular energy metabolism and signaling, impacting overall cell function.
Molecular Mechanism
At the molecular level, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as liver alcohol dehydrogenase . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of target enzymes and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Toxic or adverse effects at high doses may include cellular damage, disruption of metabolic processes, and organ toxicity.
Metabolic Pathways
4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may undergo biotransformation by liver enzymes, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function.
Transport and Distribution
The transport and distribution of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within cells can affect its accumulation and activity, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
4-[4-(4-bromopyrazol-1-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3S/c14-11-9-15-17(10-11)12-1-3-13(4-2-12)21(18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNURTZHMMVQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674589 | |
| Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-89-2 | |
| Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


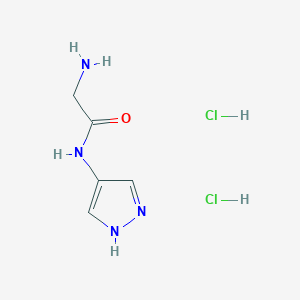
![Octahydroimidazolidino[1,5-a]pyridin-3-one](/img/structure/B1373034.png)
![6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1373036.png)
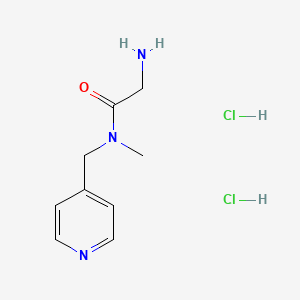
![[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1373039.png)
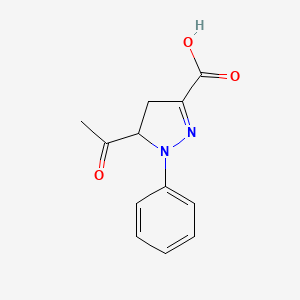
![N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1373044.png)
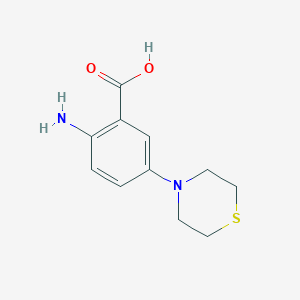
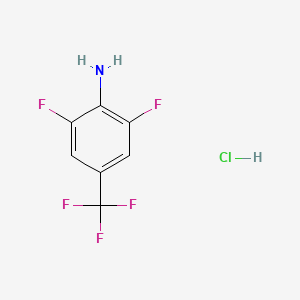
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)
